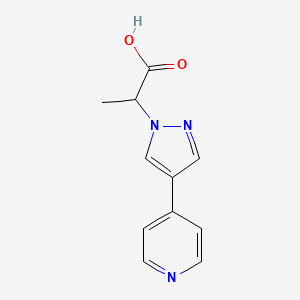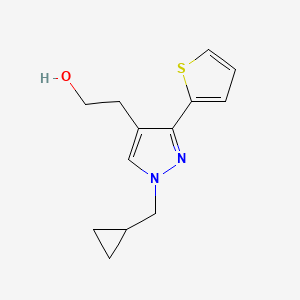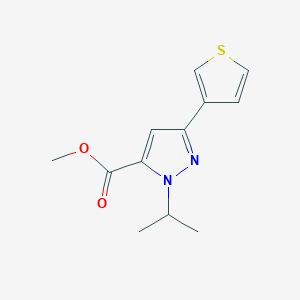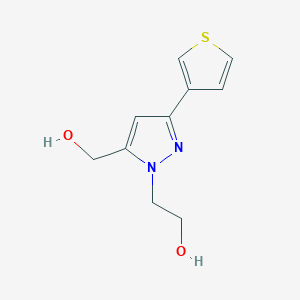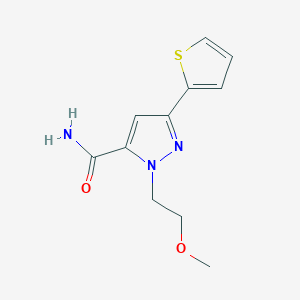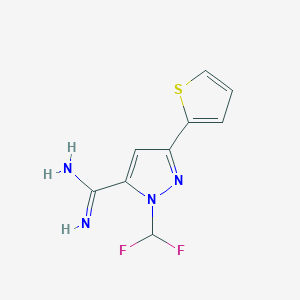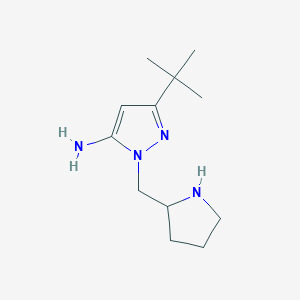
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine
Descripción general
Descripción
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine, also known as TBPP, is a synthetic organic compound with a variety of potential applications in scientific research. TBPP has been studied for its ability to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. TBPP is also being investigated for its potential use as a cancer treatment and for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Aplicaciones Científicas De Investigación
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been studied for its potential use as a cancer treatment and for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been investigated for its potential use in the treatment of cardiovascular diseases and diabetes.
Mecanismo De Acción
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The mechanism of action of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is that it binds to the active site of the enzyme and prevents the formation of prostaglandins, which are molecules that are involved in inflammation and pain. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may increase the effectiveness of certain drugs.
Biochemical and Physiological Effects
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to have anti-inflammatory and analgesic effects, as well as potential anticancer effects. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may increase the effectiveness of certain drugs. 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has also been found to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine in laboratory experiments is its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may increase the effectiveness of certain drugs. However, there are some limitations to using 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine in laboratory experiments. For example, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is not soluble in water, which may limit its use in certain experiments. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is not stable in the presence of light and oxygen, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine in scientific research. For example, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine could be studied for its potential use in the treatment of cardiovascular diseases and diabetes. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine could be studied for its potential use in the treatment of certain types of cancer.
Conclusion
In conclusion, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is a synthetic organic compound with a variety of potential applications in scientific research. 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been studied for its ability to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as its potential use as a cancer treatment and for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs. Additionally, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to have anti-inflammatory and analgesic effects, as well as potential anticancer effects. There are several potential future directions for the use of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine in scientific research, including its potential use in the treatment of cardiovascular diseases and diabetes, neurological disorders, and certain types of cancer.
Propiedades
IUPAC Name |
5-tert-butyl-2-(pyrrolidin-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-7-11(13)16(15-10)8-9-5-4-6-14-9/h7,9,14H,4-6,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKXGLLWPLASJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





